
Methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate is a complex organic compound with the molecular formula C18H17NO5S and a molecular weight of 359.4 g/mol . This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of indole derivatives with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group. This is followed by esterification and hydroxylation reactions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
Methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate has numerous applications in scientific research:
作用機序
The mechanism of action of methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone
- 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone
- Indole-3-acetic acid
Uniqueness
Methyl a-hydroxy-a-methyl-1-(phenylsulfonyl)indole-2-acetate is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development .
特性
分子式 |
C18H17NO5S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
methyl 2-[1-(benzenesulfonyl)indol-2-yl]-2-hydroxypropanoate |
InChI |
InChI=1S/C18H17NO5S/c1-18(21,17(20)24-2)16-12-13-8-6-7-11-15(13)19(16)25(22,23)14-9-4-3-5-10-14/h3-12,21H,1-2H3 |
InChIキー |
CBUDUWXJCNABFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



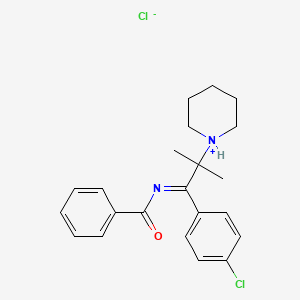
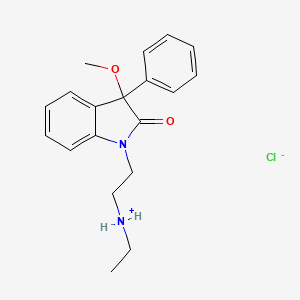
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
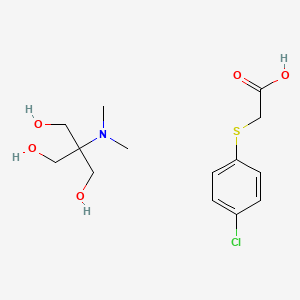
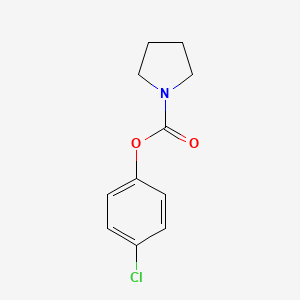
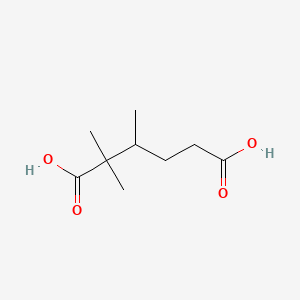
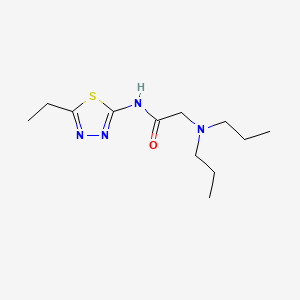
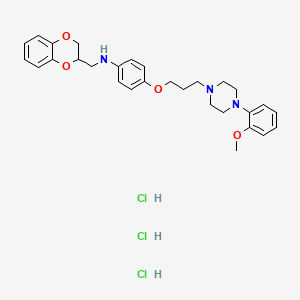
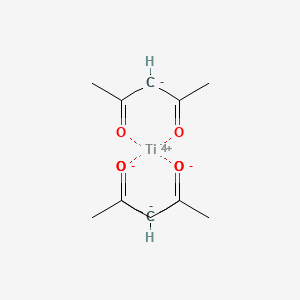
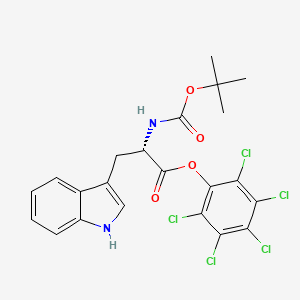
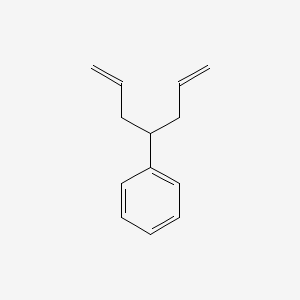

![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)
